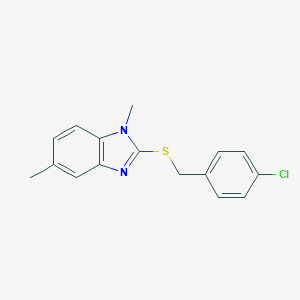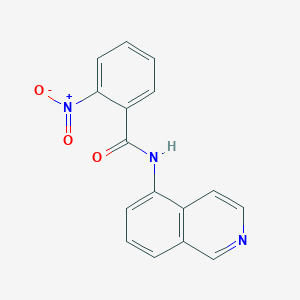
N-(5-isoquinolinyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IQNB is a chemical compound that belongs to the class of nitroaromatic compounds and contains both an isoquinoline and a benzamide moiety. The chemical structure of IQNB is shown below:
Wissenschaftliche Forschungsanwendungen
IQNB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of biochemistry, where IQNB has been shown to inhibit the activity of various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1) and sirtuins. PARP-1 is an enzyme involved in DNA repair, and its inhibition by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, making it a potential candidate for cancer therapy. Sirtuins are a family of enzymes involved in various cellular processes, including aging and metabolism, and their inhibition by IQNB has been shown to have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Wirkmechanismus
The mechanism of action of IQNB involves the covalent modification of the target enzyme by the nitro group, which forms a stable adduct with the enzyme. This modification can lead to the inhibition of the enzyme activity, as seen in the case of PARP-1 and sirtuins.
Biochemical and physiological effects:
The biochemical and physiological effects of IQNB depend on the target enzyme and the specific cellular context. Inhibition of PARP-1 by IQNB has been shown to sensitize cancer cells to DNA-damaging agents, leading to increased cell death. Inhibition of sirtuins by IQNB has been shown to affect various cellular processes, including metabolism and aging. However, the specific effects of IQNB on these processes are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IQNB is its high potency and specificity towards its target enzymes. This makes it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, one of the limitations of IQNB is its potential toxicity, which can limit its use in vivo. Additionally, the covalent modification of the target enzyme by IQNB can lead to irreversible inhibition, which can complicate the interpretation of the experimental results.
Zukünftige Richtungen
There are several future directions for the research on IQNB. One of the areas of interest is the identification of new target enzymes for IQNB and the investigation of their biological functions. Another area of interest is the development of new analogs of IQNB with improved potency and specificity towards its target enzymes. Finally, the potential applications of IQNB in disease therapy, particularly cancer and metabolic disorders, warrant further investigation.
In conclusion, IQNB is a chemical compound with significant potential applications in various fields of scientific research. Its high potency and specificity towards its target enzymes make it a valuable tool for studying the biological functions of these enzymes and their potential applications in disease therapy. However, its potential toxicity and irreversible inhibition can limit its use in vivo, and further research is needed to identify new target enzymes and develop new analogs with improved properties.
Synthesemethoden
The synthesis of IQNB involves the reaction of 5-aminoisoquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the amino group, followed by cyclization to form the final product. The overall reaction scheme is shown below:
Eigenschaften
Molekularformel |
C16H11N3O3 |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-isoquinolin-5-yl-2-nitrobenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |
InChI-Schlüssel |
SQEGSXMNRCWOII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



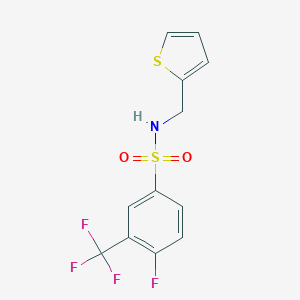
![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246362.png)



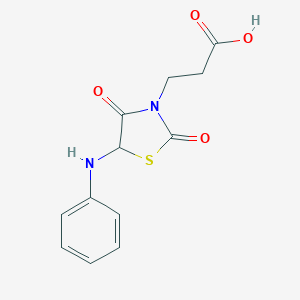

![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)
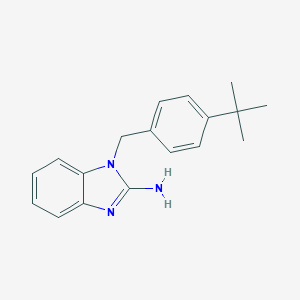
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B246388.png)

